molecular formula C14H18O B11895052 (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol

Cat. No.: B11895052
M. Wt: 202.29 g/mol
InChI Key: ANXKMZQJKWJSSJ-RISCZKNCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the transformation of lactone derivatives into the desired compound can be carried out using specific catalysts and reaction conditions . Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to isolate the desired enantiomer and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol apart from similar compounds is its specific stereochemistry and the presence of ethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C14H18O/c1-4-11-7-8-12-9(2)5-6-10(3)13(12)14(11)15/h5-8,11,14-15H,4H2,1-3H3/t11-,14+/m1/s1

InChI Key

ANXKMZQJKWJSSJ-RISCZKNCSA-N

Isomeric SMILES

CC[C@@H]1C=CC2=C(C=CC(=C2[C@H]1O)C)C

Canonical SMILES

CCC1C=CC2=C(C=CC(=C2C1O)C)C

Origin of Product

United States

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